Methyl 2-amino-3-hydroxybutanoate
Description
Methyl 2-amino-3-hydroxybutanoate hydrochloride (CAS: 79617-27-9) is a chiral ester derivative featuring both amino (-NH2) and hydroxyl (-OH) functional groups on a butanoate backbone. This compound is synthesized as a hydrochloride salt, enhancing its stability and solubility in aqueous environments . It is primarily utilized in pharmaceutical research and organic synthesis as a building block for peptides or chiral intermediates. The stereochemistry (2S,3S configuration) is critical for its biological activity and synthetic applications .
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3 |
InChI Key |
TVHCXXXXQNWQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of amino, hydroxyl, and ester groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Differences |
|---|---|---|---|---|
| Methyl 2-amino-3-hydroxybutanoate HCl | 79617-27-9 | C5H11NO3·HCl | Amino, hydroxyl, ester | Hydroxyl at position 3 |
| Methyl 2-amino-3-methylbutanoate HCl | 5619-05-6 | C6H13NO2·HCl | Amino, methyl, ester | Methyl substituent at position 3 |
| Methyl 2-hydroxy-3-methylbutanoate | 17417-00-4 | C6H12O3 | Hydroxyl, methyl, ester | Lacks amino group |
| Ethyl 2-hydroxy-3-methylbutanoate | 129025-85-0 | C7H14O3 | Hydroxyl, methyl, ethyl ester | Ethyl ester vs. methyl ester |
| Methyl 2-aminobutanoate HCl | 56545-22-3 | C5H11NO2·HCl | Amino, ester | Shorter chain (no hydroxyl) |
Physicochemical Properties
- Solubility: The hydroxyl group in this compound HCl enhances water solubility compared to its methyl-substituted analog (5619-05-6), which is more lipophilic . Ethyl 2-hydroxy-3-methylbutanoate (129025-85-0) shows intermediate solubility due to its ethyl ester .
- Reactivity: The amino group in the main compound enables nucleophilic reactions (e.g., peptide coupling), while the hydroxyl group participates in hydrogen bonding and oxidation reactions. In contrast, Methyl 2-hydroxy-3-methylbutanoate (17417-00-4) lacks nucleophilic amino reactivity, limiting its use in amine-mediated syntheses .
Key Research Findings
- Stereochemical Impact: The (2S,3S) configuration of this compound HCl is crucial for binding to enzyme active sites, as demonstrated in studies on analogous β-amino alcohols .
- Stability: Hydrochloride salts of amino esters (e.g., 79617-27-9, 5619-05-6) exhibit superior shelf life compared to free bases, critical for industrial storage .
- Reactivity Trade-offs : While the hydroxyl group enhances solubility, it also increases susceptibility to oxidation, necessitating protective strategies during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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